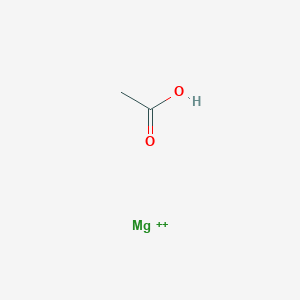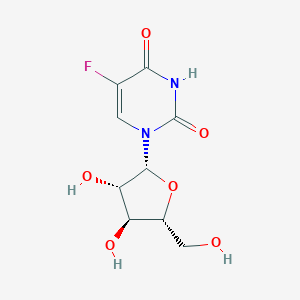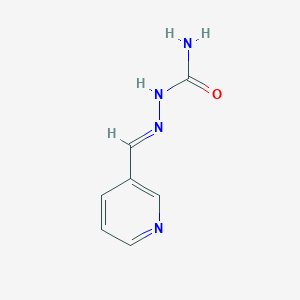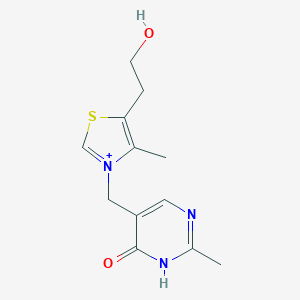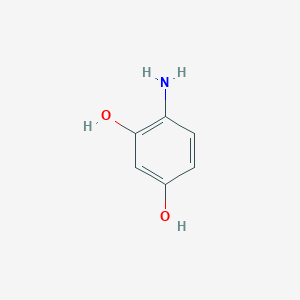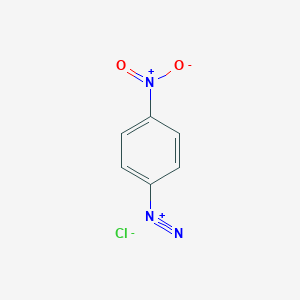
4-Nitrobenzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzenediazonium chloride is an organic compound that is widely used in scientific research. It is a diazonium salt that is commonly used to synthesize a variety of organic compounds, including azo dyes. The compound has a wide range of applications in various fields, including chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
4-Nitrobenzenediazonium chloride has numerous scientific research applications. It is commonly used in the synthesis of azo dyes, which are widely used in the textile industry. The compound is also used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Additionally, 4-Nitrobenzenediazonium chloride is used in the development of analytical methods for the detection of various compounds, including amino acids and nucleic acids.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzenediazonium chloride is not fully understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with various nucleophiles to form covalent bonds. This reaction can result in the formation of various organic compounds, including azo dyes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Nitrobenzenediazonium chloride are not well documented. However, the compound is known to be toxic and can cause skin irritation and respiratory problems. It is important to handle the compound with care and take appropriate safety precautions when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Nitrobenzenediazonium chloride in lab experiments is its versatility. The compound can be used to synthesize a wide range of organic compounds, making it a valuable tool for organic chemists. However, the compound is also toxic and requires careful handling and disposal. Additionally, the synthesis of 4-Nitrobenzenediazonium chloride can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 4-Nitrobenzenediazonium chloride in scientific research. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Additionally, the compound could be used in the development of new analytical methods for the detection of various compounds, including drugs and environmental pollutants. Finally, 4-Nitrobenzenediazonium chloride could be used in the development of new pharmaceuticals and agrochemicals, which could have a wide range of applications in various industries.
Propriétés
Numéro CAS |
100-05-0 |
|---|---|
Nom du produit |
4-Nitrobenzenediazonium chloride |
Formule moléculaire |
C6H4ClN3O2 |
Poids moléculaire |
185.57 g/mol |
Nom IUPAC |
4-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C6H4N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4H;1H/q+1;/p-1 |
Clé InChI |
GAVPOWTXUZVFML-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-] |
Autres numéros CAS |
100-05-0 |
Numéros CAS associés |
14368-49-1 (Parent) |
Synonymes |
4-nitrophenyldiazonium 4-nitrophenyldiazonium chloride 4-nitrophenyldiazonium fluoroborate 4-nitrophenyldiazonium iodide 4-nitrophenyldiazonium nitrate 4-nitrophenyldiazonium, nitride (3:1) p-nitrophenyldiazonium p-nitrophenyldiazonium chloride p-nitrophenyldiazonium fluoroborate para-nitrophenyldiazonium |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


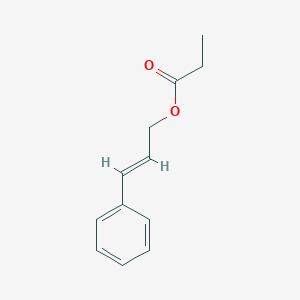
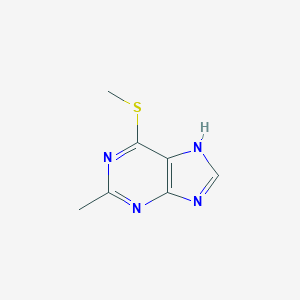

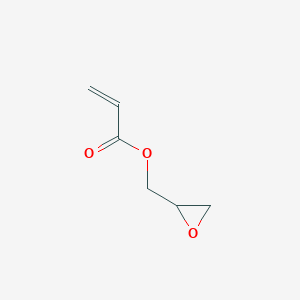
![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
